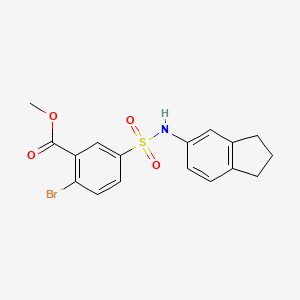
methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It is a member of the sulfonamide family of compounds, which are known for their antibacterial, antifungal, and antitumor properties.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate is not well understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been reported to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. Additionally, it has been reported to have a synergistic effect when used in combination with other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further research. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate. One direction is to further investigate its mechanism of action and how it interacts with other chemotherapeutic agents. Another direction is to study its potential applications in other types of cancer. Additionally, there is a need to develop more efficient synthesis methods to increase the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate involves the reaction of 2-bromo-5-nitrobenzoic acid with 2,3-dihydro-1H-indene-5-sulfonamide in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting product is then treated with methyl iodide to form this compound. This method has been reported to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
Methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate has been studied for its potential applications in the field of medicine. It has been reported to have anticancer properties, specifically against breast cancer cells. In a study conducted by Zhang et al. (2017), it was found that this compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it was found to have a synergistic effect when used in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
methyl 2-bromo-5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S/c1-23-17(20)15-10-14(7-8-16(15)18)24(21,22)19-13-6-5-11-3-2-4-12(11)9-13/h5-10,19H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABRZHLAGNDWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide](/img/structure/B7552188.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)
![3-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7552203.png)
![N-[2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]ethyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7552213.png)
![N-(2,3-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7552219.png)
![Ethyl 1-[4-[[1-(pyridin-4-ylmethyl)pyrazol-3-yl]carbamoyl]phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B7552226.png)
![1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B7552230.png)
![N-[(3-carbamoylphenyl)methyl]-3-(2,6-dichlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7552232.png)
![1-(4-bromobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7552236.png)
![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)
![4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7552274.png)
![[1-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7552278.png)
